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Compound of Interest

Compound Name: Undecanal, 2-ethylidene-
CAS No.: 6720-16-7
Cat. No.: B1615533

Get Quote

Chemical Identity & Structural Context

2-Ethylideneundecanal is an

-unsaturated aldehyde belonging to the class of 2-substituted enals.[1] Unlike its isomer
Intreleven Aldehyde (Undec-10-enal), which features a terminal alkene, this molecule
possesses a conjugated system that significantly influences its spectroscopic signature and
stability.[1]
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Property Data

IUPAC Name (2E)-2-ethylideneundecanal; 2-nonylbut-2-enal
CAS Registry 6720-16-7

Molecular Formula

Molecular Weight 196.33 g/mol

SMILES CCCcCcCcccc(c=0)=CC

Odor Profile Aldehydic, floral, citrus, waxy, with

green/herbaceous nuances.[1][3]

Isomeric Considerations

The molecule exists primarily as the (

)-isomer due to steric hindrance, though (

)-isomers may exist in equilibrium.[1] The ethylidene group (

) at the

-position creates a distinct conjugated system with the carbonyl, shifting IR and UV absorption

relative to saturated analogs.

Synthesis & Sample Preparation

Understanding the synthesis is critical for identifying impurity peaks in spectroscopic data. 2-

Ethylideneundecanal is typically synthesized via a Cross-Aldol Condensation.[1]

Synthetic Pathway

The reaction involves the condensation of Undecanal (acting as the nucleophile via enolate

formation) and Acetaldehyde (acting as the electrophile), followed by dehydration.
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Figure 1: Cross-Aldol synthesis pathway showing the origin of the target molecule and potential

self-condensation impurities.[1]

Analytical Sample Preparation[1]

e Solvent: Deuterated Chloroform (

) is standard. Ensure neutralization of acidity in

(using

) to prevent acid-catalyzed rearrangement or acetal formation.

e Concentration: 10-15 mg in 0.6 mL solvent for

NMR; >50 mg for

NMR.

« Stability Warning: As an aldehyde, this compound oxidizes to 2-ethylideneundecanoic acid

upon air exposure.[1] Purge samples with

or Ar immediately after preparation.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the conjugated system. The conjugation lowers the

wavenumber of the carbonyl stretch compared to saturated aliphatic aldehydes.
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VORI | Assignment & Diagnostic

Functional Group .
alue
)

Conjugated Aldehyde. Lower

than saturated aldehydes
C=0 Stretch 1685 - 1695 (1725

).[1] Strong intensity.

Conjugated Alkene. Medium

intensity.[1] Confirms

C=C Stretch 1630 - 1645
-unsaturation.[1][4]
Fermi Resonance. The
C-H (Aldehydic) 2720 & 2820 "doublet" characteristic of
aldehydes.
Strong absorptions from the
C-H (Alkyl) 2850 - 2960 long nonyl chain (

stretch).

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV).[1] Molecular lon (

): m/z 196 (Usually visible but weak).

Fragmentation Logic

The fragmentation is driven by

-cleavage and the stability of the conjugated system.
e -Cleavage: Loss of the hydrogen atom (
, m/z 195) or the formyl radical (

, m/z 167).[1]
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e Hydrocarbon Chain Fragmentation: The long nonyl chain undergoes sequential
fragmentation, producing clusters separated by 14 mass units (

)-

o Base Peak: Often low molecular weight hydrocarbon fragments (

) or fragments stabilizing the conjugated system.

Molecular lon (M+)

m/z 196

Chain Scission

[M-H]+ [M-CHO]+ Alkyl Fragments
miz 195 m/z 167 m/z 43, 57, 71
(Loss of Formyl) (Nonyl chain breakup)

earrangement

Base Peak Region

m/z 41, 55
(Allylic Cations)

Click to download full resolution via product page
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the position of the double bond (distinguishing it from
Intreleven aldehyde) and the stereochemistry.

NMR (Proton) - 500 MHz, [1]
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Shift (

» Ppm)

Multiplicity

Integration

Assignment

Structural
Insight

9.35-9.40

Singlet (s)

1H

-CHO

Aldehyde proton.
[1] Conjugation
shields it slightly

vs saturated (9.7

ppm).

6.40 - 6.55

Quartet (q)

1H

=CH-CH3

-proton.[1]
Coupled to the
methyl group (

).

2.20-2.35

Triplet (%)

2H

-CH2-C=

Allylic methylene
of the nonyl
chain.[1]

1.90-1.98

Doublet (d)

3H

=CH-CH3

Methyl group on
the double bond.
[1] Diagnostic for

"ethylidene".

1.20-1.40

Multiplet (m)

~14H

Alkyl Chain

Bulk methylene
protons of the

nonyl chain.[1]

0.88

Triplet ()

3H

-CHS3

Terminal methyl
of the nonyl
chain.[1]

NMR (Carbon) - 125 MHz, [1]

© 2026 BenchChem. All rights reserved.

6/10

Tech Support


https://patents.google.com/patent/CA2972375A1/en
https://patents.google.com/patent/CA2972375A1/en
https://patents.google.com/patent/CA2972375A1/en
https://patents.google.com/patent/CA2972375A1/en
https://patents.google.com/patent/CA2972375A1/en
https://patents.google.com/patent/CA2972375A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615533?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Shift (
Type Assignment
» Ppm)
195.2 C=0 Carbonyl carbon (Conjugated).
155.0 - 157.0 Cq -Carbon (Quaternary).[1]
Position 2.
138.0-140.0 CH _Carbon (Ethylidene CH).[1]
22.0-32.0 Alkyl chain carbons.[1]
14.1 Terminal methyl.
Methyl of the ethylidene group.
11.0-13.0 Y Y group

[1]

Quality Control & Impurity Profiling

When analyzing commercial samples of 2-Ethylideneundecanal, specific impurities indicate
synthetic origin or degradation.[1]

» Starting Materials:
o Undecanal: Look for triplet at

9.76 ppm (

NMR) and saturated C=0 stretch at 1725
(IR).[1]
» Oxidation Products:
o 2-Ethylideneundecanoic Acid:[1] Broad O-H stretch (2500-3300

) in IR.[1] Shift of carbonyl to ~1700

[1]
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e |somers:

o (

)-Isomer: Typically presents a slightly downfield shift for the olefinic proton in NMR
compared to the (

)-isomer.

Protocol: Purity Determination via NMR

Dissolve 20 mg sample in 0.6 mL

Acquire spectrum (min 16 scans, d1=5s to ensure relaxation).

Integrate the aldehyde proton at 9.35 ppm (Target).

Integrate the aldehyde proton of Undecanal at 9.76 ppm (Impurity A).

Calculate molar purity:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-
Ethylideneundecanal[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615533/docs#technical-guide-spectroscopic-
profiling-of-2-ethylideneundecanal-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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